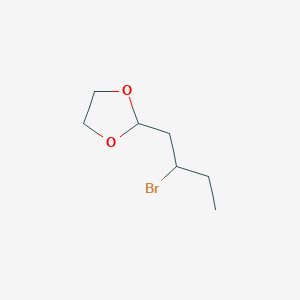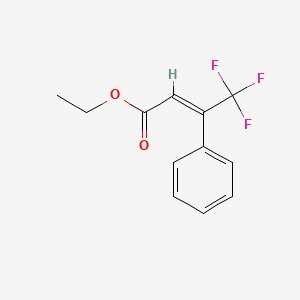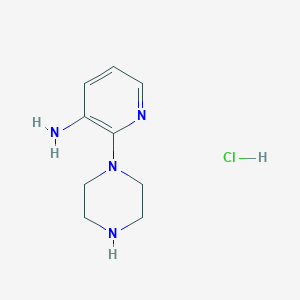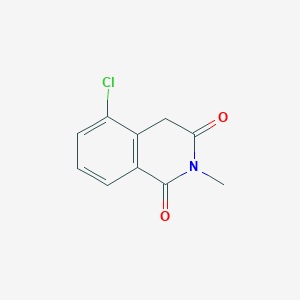
2-(2-Bromobutyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromobutyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes, which are cyclic acetals. This compound features a bromobutyl group attached to a 1,3-dioxolane ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobutyl)-1,3-dioxolane typically involves the reaction of 1,3-dioxolane with 2-bromobutane under specific conditions. One common method is to use a strong base such as sodium hydride (NaH) to deprotonate the 1,3-dioxolane, followed by the addition of 2-bromobutane. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The reaction mixture is typically purified through distillation or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
2-(2-Bromobutyl)-1,3-dioxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used in solvents like THF or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
科学研究应用
2-(2-Bromobutyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and mechanistic studies.
Biology: The compound can be used to modify biomolecules or as a building block in the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2-(2-Bromobutyl)-1,3-dioxolane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound loses a proton and a bromine atom, forming a double bond. The dioxolane ring can stabilize intermediates and transition states, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
2-Bromobutane: A simple alkyl bromide that undergoes similar substitution and elimination reactions.
1,3-Dioxolane: The parent compound without the bromobutyl group, used as a solvent and reagent in organic synthesis.
2-Bromo-2-methylpropane: Another alkyl bromide with different steric and electronic properties.
Uniqueness
2-(2-Bromobutyl)-1,3-dioxolane is unique due to the presence of both the bromobutyl group and the dioxolane ring. This combination imparts distinct reactivity and stability, making it a versatile intermediate in organic synthesis. The dioxolane ring can act as a protecting group for diols, while the bromobutyl group can participate in various substitution and elimination reactions, providing a wide range of synthetic possibilities.
属性
分子式 |
C7H13BrO2 |
|---|---|
分子量 |
209.08 g/mol |
IUPAC 名称 |
2-(2-bromobutyl)-1,3-dioxolane |
InChI |
InChI=1S/C7H13BrO2/c1-2-6(8)5-7-9-3-4-10-7/h6-7H,2-5H2,1H3 |
InChI 键 |
ILBCDQMHFCANEB-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC1OCCO1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Oxaspiro[3.5]nonan-8-ylhydrazine](/img/structure/B13222063.png)
![Benzyl 3-[(chlorosulfonyl)methyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13222072.png)
![3-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13222074.png)

![N-[3-Methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13222087.png)
![5,7-Dicyclopropyl-1-ethoxy-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B13222097.png)
![Tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13222100.png)


![2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzothiazole](/img/structure/B13222117.png)



